1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-propylurea
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Overview
Description
1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-propylurea is a synthetic organic compound characterized by its unique chemical structure It contains a morpholine ring, two ethoxy groups, and a propylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-propylurea typically involves multiple steps. One common method starts with the nitration of 2,5-diethoxyaniline to form 2,5-diethoxy-4-nitroaniline. This intermediate is then reduced to 2,5-diethoxy-4-aminophenyl, which is subsequently reacted with morpholine to yield 2,5-diethoxy-4-morpholin-4-ylphenylamine. Finally, this amine is treated with propyl isocyanate to produce this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include amines.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-propylurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-propylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diethoxy-4-morpholin-4-ylphenylurea
- 2,5-Diethoxy-4-morpholin-4-ylphenylthiourea
- 2,5-Diethoxy-4-morpholin-4-ylphenylcarbamate
Uniqueness
1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-propylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propylurea moiety, in particular, differentiates it from other similar compounds, potentially enhancing its stability and activity in various applications .
Properties
IUPAC Name |
1-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-propylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4/c1-4-7-19-18(22)20-14-12-17(25-6-3)15(13-16(14)24-5-2)21-8-10-23-11-9-21/h12-13H,4-11H2,1-3H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDFEMNNLZERCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC(=C(C=C1OCC)N2CCOCC2)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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